molecular formula C28H25ClN2O7 B2441328 2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 866808-43-7

2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2441328
CAS No.: 866808-43-7
M. Wt: 536.97
InChI Key: MXJZDQWEFALNLG-UHFFFAOYSA-N
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Description

2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorobenzoyl and dimethoxy groups, as well as an acetamide moiety.

Properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O7/c1-35-19-9-18(10-20(11-19)36-2)30-26(32)15-31-14-22(27(33)16-5-7-17(29)8-6-16)28(34)21-12-24(37-3)25(38-4)13-23(21)31/h5-14H,15H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJZDQWEFALNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide stands out due to its specific substitution pattern on the quinoline core, which imparts unique chemical and biological properties. Its combination of chlorobenzoyl and dimethoxy groups, along with the acetamide moiety, makes it a versatile compound for various applications.

Biological Activity

2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide, often referred to by its compound code JNJ-62123952, is a synthetic small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of JNJ-62123952 is C26H20ClFN2O5, with a molecular weight of approximately 494.9 g/mol. The compound features a quinoline core that is known for diverse biological activities. Its structure includes various functional groups such as an acetamide and methoxy groups, which are significant for its reactivity and biological properties.

Research indicates that JNJ-62123952 exhibits kinase inhibitory activity , specifically targeting:

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) : Involved in angiogenesis.
  • FGFR1 (Fibroblast Growth Factor Receptor 1) : Plays a role in tumor growth.

Inhibition of these kinases suggests potential anti-cancer and anti-angiogenic effects. Preliminary studies have demonstrated that JNJ-62123952 can suppress the growth and proliferation of various cancer cell lines including breast, lung, and colon cancers .

Anticancer Properties

In vitro and in vivo studies have shown that JNJ-62123952 can effectively inhibit cancer cell growth. Its mechanism involves disrupting signaling pathways critical for tumor survival and proliferation. The compound's ability to inhibit VEGFR2 and FGFR1 is particularly noteworthy as these pathways are often upregulated in various cancers.

Structure-Activity Relationship (SAR)

The activity of JNJ-62123952 can be correlated with its structure. The presence of the chlorobenzoyl group and dimethoxy substituents enhances its binding affinity to target kinases. Comparative studies with similar compounds reveal that modifications in the functional groups can significantly alter biological activity.

Case Studies

Several case studies have documented the efficacy of JNJ-62123952 in preclinical models:

  • Breast Cancer Model : In a study involving human breast cancer cell lines, treatment with JNJ-62123952 resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 0.5 µM.
  • Lung Cancer Model : In vivo experiments using xenograft models indicated that administration of JNJ-62123952 led to a marked decrease in tumor size over a four-week treatment period.
  • Colon Cancer Model : Similar results were observed with colon cancer cell lines where the compound inhibited cell migration and invasion, crucial processes for metastasis .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of JNJ-62123952 among structurally similar compounds:

Compound NameMolecular FormulaKey Features
JNJ-62123952C26H20ClFN2O5Kinase inhibitor; anti-cancer activity
Compound AC18H11F4N3O2Contains trifluorophenyl; potential anti-cancer activity
Compound BC27H21F3N6O3S3Focus on triazin derivatives; unique sulfur structure

The structural diversity among these compounds illustrates the importance of specific functional groups in determining biological activity .

Q & A

Q. What are the standard protocols for synthesizing this compound, and how do reaction conditions impact yield?

The synthesis involves multi-step organic reactions, including acylation, nucleophilic substitution, and cyclization. Key steps include:

  • Acylation : Reacting the quinoline core with 4-chlorobenzoyl chloride under anhydrous conditions (e.g., CH₂Cl₂, Na₂CO₃ as base) to introduce the chlorobenzoyl group .
  • Acetamide coupling : Using acetyl chloride or activated esters to attach the N-(3,5-dimethoxyphenyl)acetamide moiety .
  • Purification : Silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethyl acetate are critical for achieving >95% purity . Optimization : Temperature (room temp to 60°C) and solvent polarity significantly affect yield. For example, polar aprotic solvents like DMF improve solubility of intermediates but may require longer reaction times .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include aromatic protons (δ 6.8–8.1 ppm), methoxy groups (δ 3.7–3.9 ppm), and the acetamide carbonyl (δ ~168 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity and detects byproducts .
  • Mass Spectrometry : ESI/APCI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for validation .

Q. What are the primary biological targets or mechanisms of action explored for this compound?

Preliminary studies on analogous quinoline-acetamide derivatives suggest:

  • Enzyme inhibition : Interaction with kinases (e.g., EGFR) or cytochrome P450 isoforms via hydrogen bonding with the 4-oxoquinoline moiety .
  • Receptor modulation : Fluorinated benzoyl groups may enhance binding to G-protein-coupled receptors (GPCRs) .
  • Anticancer activity : Induction of apoptosis in vitro (IC₅₀ values: 2–10 μM in HeLa and MCF-7 cells) .

Advanced Research Questions

Q. How can substituent variations (e.g., methoxy vs. ethoxy groups) alter bioactivity?

Systematic SAR studies reveal:

  • Methoxy groups : Increase lipophilicity (logP ~3.5) and enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Chlorobenzoyl vs. fluorobenzoyl : Fluorinated analogs show 20–30% higher inhibitory potency against tyrosine kinases due to electronegative effects .
  • 3,5-Dimethoxyphenyl : This substituent improves metabolic stability compared to unsubstituted phenyl groups (t₁/₂ increase from 2.5 to 5.7 hours in microsomal assays) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays can skew IC₅₀ values. Standardizing ATP levels (e.g., 10 μM) minimizes variability .
  • Cell line heterogeneity : Use isogenic cell lines (e.g., EGFR-overexpressing vs. wild-type) to isolate compound-specific effects .
  • Metabolic interference : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) clarifies whether observed toxicity is compound-derived or metabolite-mediated .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • Molecular docking : Predict binding modes to targets like COX-2 or β-amyloid fibrils. For example, the 4-oxoquinoline core shows π-π stacking with COX-2’s Tyr385 .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., 65% for this compound vs. 45% for non-methoxy analogs) and highlight potential hERG liabilities .
  • MD simulations : Reveal conformational stability of the acetamide linker in aqueous environments, guiding solubilizing group additions .

Q. What experimental designs are recommended for elucidating metabolic pathways?

  • In vitro assays : Incubate with liver microsomes (human or rodent) and identify Phase I/II metabolites via LC-MS/MS. Key metabolites often include hydroxylated quinoline and O-demethylated products .
  • Isotope labeling : Use ¹⁴C-labeled acetamide moieties to track excretion pathways in vivo .
  • CYP phenotyping : Co-incubate with isoform-specific inhibitors (e.g., quinidine for CYP2D6) to identify primary metabolic enzymes .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show minimal effects?

  • Dosage variability : Effective concentrations may exceed solubility limits in certain media. Use surfactants (e.g., Cremophor EL) or DMSO carriers to improve bioavailability .
  • Tumor microenvironment : Hypoxia or acidic pH in solid tumors can reduce compound activation. Test under normoxic vs. hypoxic conditions .
  • Off-target effects : Proteome-wide affinity profiling (e.g., CETSA) identifies unintended targets that may confound results .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Purification Methods

IntermediateReaction StepPurification MethodYield (%)
4-Chlorobenzoyl quinolineAcylationColumn chromatography65–75
Acetamide precursorNucleophilic substitutionRecrystallization80–85
Final productCyclizationGradient HPLC50–60

Q. Table 2. Comparative Bioactivity of Structural Analogs

Analog (Substituent)Target IC₅₀ (μM)Solubility (mg/mL)
3,5-Dimethoxyphenyl2.1 ± 0.3 (EGFR)0.12 (PBS)
4-Fluorophenyl1.8 ± 0.2 (EGFR)0.08 (PBS)
Unsubstituted phenyl5.4 ± 0.6 (EGFR)0.25 (PBS)

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